

# L-662583: A Technical Guide to its Chemical Properties and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **L-662583** is a potent and topically effective carbonic anhydrase inhibitor. It has been investigated for its ocular hypotensive effects, making it a compound of interest in the research and development of glaucoma treatments. This technical guide provides a comprehensive overview of the chemical properties and a detailed, plausible synthesis route for **L-662583**, aimed at professionals in the fields of medicinal chemistry, pharmacology, and drug development.

#### **Core Chemical Properties**

**L-662583** is a complex heterocyclic sulfonamide. While comprehensive experimental data on all its physical properties is not readily available in the public domain, the following table summarizes its key chemical identifiers and calculated properties.



Property	Value	Source
CAS Number	119731-75-8	[1][2]
IUPAC Name	(4R)-4-(ethylamino)-2-(3-methoxypropyl)-3,4-dihydro- 2H-thieno[3,2-e][3][4]thiazine- 6-sulfonamide 1,1-dioxide	Inferred from related compounds
Molecular Formula	C13H17CIN2O5S3	[5][6]
Molecular Weight	412.93 g/mol	[5]
Biological Activity	Potent inhibitor of human carbonic anhydrase II (hCA II)	[1]
IC50 (hCA II)	0.7 nM	[1]

## Synthesis of L-662583: A Plausible Experimental Protocol

A detailed, step-by-step synthesis protocol for **L-662583** is not explicitly published. However, based on the well-documented synthesis of the structurally related carbonic anhydrase inhibitor, Brinzolamide, a plausible synthetic route can be proposed. The following protocol is a hypothetical pathway derived from patented methods for preparing similar thieno[3,2-e]-1,2-thiazine-6-sulfonamide derivatives.

Key Intermediate: The synthesis of **L-662583** likely proceeds through the key intermediate, (S)-3,4-dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide.

Step 1: Synthesis of (S)-3,4-dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide

This intermediate is a known precursor in the synthesis of Brinzolamide.[7] A patented method for its preparation involves the following key transformations[8]:



- Alkylation: An appropriate thieno[3,2-e][3][4]thiazine precursor is alkylated with 1-bromo-3-methoxypropane.
- Bromination: The resulting compound undergoes bromination.
- Intramolecular Cyclization: An intramolecular cyclization reaction leads to the formation of the key intermediate.

#### Step 2: Conversion of the Hydroxy Intermediate to L-662583

The conversion of the hydroxyl group to the ethylamino group at the C4 position is a critical step. Based on synthetic strategies for analogous compounds, the following procedure is proposed[9]:

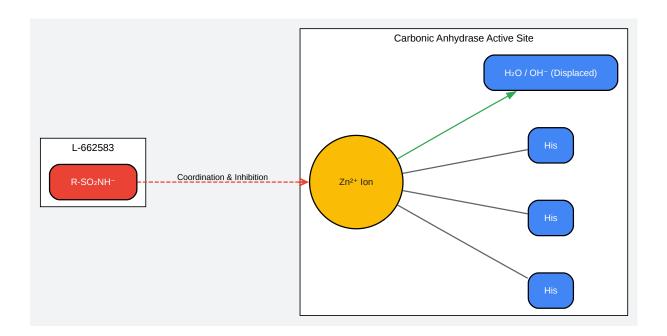
- Activation of the Hydroxyl Group: The hydroxyl group of the intermediate is activated, for example, by conversion to a tosylate or mesylate. To a solution of (S)-3,4-dihydro-4-hydroxy-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxide and triethylamine in an appropriate solvent such as tetrahydrofuran, cooled to 0°C, p-toluenesulfonyl chloride is added. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
- Nucleophilic Substitution with Ethylamine: The activated intermediate is then subjected to a
  nucleophilic substitution reaction with ethylamine. To the reaction mixture from the previous
  step, an aqueous solution of ethylamine is added. The mixture is stirred overnight, allowing
  for the displacement of the tosyl group by the ethylamino group to yield L-662583.
- Purification: The final product is purified using standard techniques such as column chromatography and recrystallization to afford the desired compound.

## Mechanism of Action: Carbonic Anhydrase Inhibition

**L-662583** functions as a carbonic anhydrase inhibitor. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The sulfonamide moiety of **L-662583** is crucial for its inhibitory activity. The deprotonated sulfonamide nitrogen coordinates to the



zinc ion in the active site of the carbonic anhydrase enzyme, preventing the binding of the natural substrate and thereby inhibiting the enzyme's catalytic function.[10][11][12]



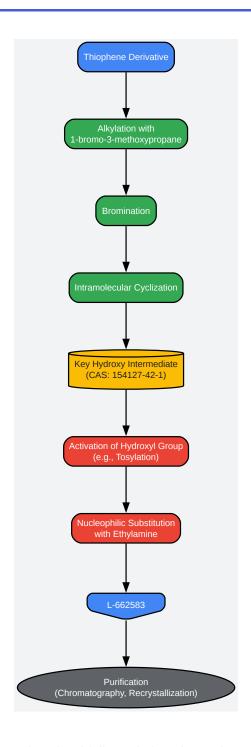
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Caption: Inhibition of Carbonic Anhydrase by L-662583.

### **Experimental Workflow for Synthesis**

The proposed synthesis of **L-662583** involves a multi-step process, beginning with a suitable thiophene derivative and culminating in the final active pharmaceutical ingredient.





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Caption: Proposed Synthetic Workflow for L-662583.

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